molecular formula C15H16N4S B5418202 5-(prop-2-en-1-yl)-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

5-(prop-2-en-1-yl)-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B5418202
M. Wt: 284.4 g/mol
InChI Key: XWYNXXPSVBLPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(prop-2-en-1-yl)-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound belonging to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety, with prop-2-en-1-yl and propylsulfanyl substituents. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

5-prop-2-enyl-3-propylsulfanyl-[1,2,4]triazino[5,6-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c1-3-9-19-12-8-6-5-7-11(12)13-14(19)16-15(18-17-13)20-10-4-2/h3,5-8H,1,4,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYNXXPSVBLPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(prop-2-en-1-yl)-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from an indole derivative, the introduction of the triazine ring can be achieved through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or other Lewis acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(prop-2-en-1-yl)-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the triazine ring or the propylsulfanyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the triazine or indole rings are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazine ring can lead to partially or fully reduced triazine derivatives.

Scientific Research Applications

5-(prop-2-en-1-yl)-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: Due to its structural similarity to bioactive molecules, it is investigated for potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(prop-2-en-1-yl)-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(prop-2-en-1-yl)-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
  • 5-(prop-2-en-1-yl)-3-(ethylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
  • 5-(prop-2-en-1-yl)-3-(butylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole

Uniqueness

What sets 5-(prop-2-en-1-yl)-3-(propylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole apart from similar compounds is the specific combination of the prop-2-en-1-yl and propylsulfanyl groups. This unique substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it a distinct entity in the realm of triazinoindoles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.